molecular formula C12H11ClN2O2 B13895547 Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate

Cat. No.: B13895547
M. Wt: 250.68 g/mol
InChI Key: ZEOZETPHOBOTAI-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridine-2-carbaldehyde with ethyl pyrrole-3-carboxylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways by binding to active sites, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a chlorinated pyridine moiety, which enhances its reactivity and potential biological interactions. The molecular formula is C12H11ClN2O2C_{12}H_{11}ClN_2O_2, with a molecular weight of approximately 250.68 g/mol.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of pyrrole compounds exhibit potent antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi.
  • Antitumor Activity : Research has shown that pyrrole derivatives can inhibit tumor cell proliferation, with some compounds demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.
  • Antiviral Activity : Certain pyrrole derivatives have been identified as inhibitors of viral enzymes, including those associated with hepatitis B and SARS-CoV-2.

1. Antimicrobial Activity

A study on pyrrole-based compounds indicated that many derivatives exhibited minimum inhibitory concentrations (MIC) below 0.016μg/mL0.016\,\mu g/mL against Mycobacterium tuberculosis, suggesting strong antimicrobial potential . The structure–activity relationship (SAR) highlighted the importance of substituents on the pyrrole ring for enhancing activity.

2. Antitumor Activity

In vitro studies demonstrated that this compound showed significant antiproliferative effects on various cancer cell lines. For instance, one derivative exhibited an IC50 value of 44.63±3.51μM44.63\pm 3.51\,\mu M against melanoma cells, indicating promising anticancer properties . The mechanism involved apoptosis induction and cell cycle arrest.

3. Antiviral Activity

Research into the antiviral properties of pyrrole derivatives revealed that some compounds could effectively inhibit viral replication by targeting specific viral enzymes. For example, certain analogs were shown to inhibit the SARS-CoV-2 3CLpro enzyme with IC50 values in the low nanomolar range .

Table 1: Summary of Biological Activities

Activity TypeCompoundMIC/IC50 ValuesReference
AntimicrobialThis compound<0.016 μg/mL (Mtb)
AntitumorThis compoundIC50 = 44.63 ± 3.51 μM (melanoma)
AntiviralVarious Pyrrole DerivativesIC50 = 30 nM (SARS-CoV)

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-7-15(8-9)11-5-3-4-10(13)14-11/h3-8H,2H2,1H3

InChI Key

ZEOZETPHOBOTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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